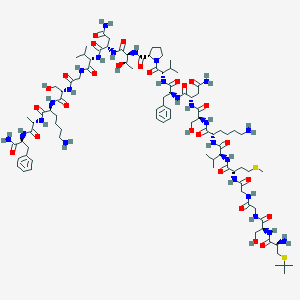
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMC or DMCN and is a member of the imidazolium family of compounds.
Wirkmechanismus
The mechanism of action of DMCN as a catalyst is not yet fully understood. However, it is believed that DMCN acts as a Lewis acid catalyst, which facilitates the reaction by accepting electron pairs from the reactants.
Biochemische Und Physiologische Effekte
DMCN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that DMCN is relatively non-toxic and has low cytotoxicity. This makes it a promising candidate for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMCN as a catalyst is its high activity and selectivity. DMCN has been shown to be effective in a variety of organic reactions, and its use can significantly reduce reaction times and improve yields. However, one of the limitations of using DMCN is its high cost compared to other catalysts.
Zukünftige Richtungen
There are several future directions for the study of DMCN. One of the most promising areas of research is the development of new synthetic methods using DMCN as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of DMCN as a catalyst and its potential applications in biological systems. Finally, efforts should be made to reduce the cost of DMCN synthesis to make it more accessible to researchers.
Synthesemethoden
The synthesis of DMCN involves the reaction of 2,2-dimethylimidazole with cyanogen bromide in the presence of a base. The resulting product is then oxidized to form DMCN.
Wissenschaftliche Forschungsanwendungen
DMCN has been extensively studied for its potential applications in various fields of science. One of the most significant applications of DMCN is in the field of organic synthesis. DMCN has been used as a catalyst in a variety of organic reactions, including the synthesis of heterocyclic compounds, oxidation reactions, and alkylations.
Eigenschaften
CAS-Nummer |
138000-92-7 |
|---|---|
Produktname |
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2,2-dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-6(2)8-5(3-7)4-9(6)10/h4H,1-2H3 |
InChI-Schlüssel |
GCUJWHPUHJJSSQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C=[N+]1[O-])C#N)C |
Kanonische SMILES |
CC1(N=C(C=[N+]1[O-])C#N)C |
Synonyme |
2H-Imidazole-4-carbonitrile,2,2-dimethyl-,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)


![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
